
Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranoside 5-oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranoside 5-oxime is a complex organic compound commonly employed in the research of precise disorders associated with mannose metabolism. This compound is notable for its bioactivity and is used in various scientific research applications.
Preparation Methods
The synthesis of Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranoside 5-oxime involves multiple steps. The starting material is typically a mannose derivative, which undergoes several protection and deprotection steps to introduce the isopropylidene and trityl groups. The key steps include:
Protection of hydroxyl groups: Using isopropylidene and trityl chloride under acidic conditions.
Oxidation: Introduction of the keto group at the 5-position.
Oxime formation: Reaction with hydroxylamine to form the oxime group.
Chemical Reactions Analysis
Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranoside 5-oxime undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The oxime group can be reduced to amines.
Substitution: The trityl and isopropylidene groups can be substituted under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Applications in Carbohydrate Chemistry
This compound serves as a versatile intermediate in the synthesis of various glycosides and polysaccharides. Its unique structure allows for selective modifications that are crucial in developing complex carbohydrates.
Glycosylation Reactions
Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside 5-oxime is employed in glycosylation reactions, where it acts as a donor to form glycosidic bonds with various acceptors. The oxime functionality enhances its reactivity and selectivity in these reactions, making it suitable for synthesizing oligosaccharides and glycoproteins .
Regioselective Modifications
Research has demonstrated its utility in regioselective modifications of carbohydrates. For instance, the oxime group can be selectively modified under mild conditions to yield various derivatives with specific functional groups, allowing for tailored properties in subsequent applications .
Therapeutic Potential
The compound's structure and reactivity suggest potential applications in medicinal chemistry, particularly in drug design and development.
Antiviral and Antibacterial Properties
Studies have indicated that derivatives of mannose-based compounds exhibit antiviral and antibacterial activities. The benzyl and trityl groups enhance solubility and bioavailability, which are critical factors for therapeutic efficacy .
Targeting Carbohydrate Recognition Systems
Due to its structural similarity to natural sugars, Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside 5-oxime can be utilized to design inhibitors for carbohydrate-binding proteins (lectins). This application is vital in developing therapies targeting viral infections and cancer metastasis .
Synthesis of Oligosaccharides
A notable case study involved the use of this compound in synthesizing complex oligosaccharides through glycosylation reactions with various acceptors. The resulting oligosaccharides were characterized by NMR spectroscopy and mass spectrometry, confirming their structure and purity .
Development of Glycoconjugates
Another study highlighted its application in creating glycoconjugates for vaccine development. By modifying the oxime group, researchers were able to enhance immunogenic properties while maintaining stability against enzymatic degradation .
Mechanism of Action
The mechanism of action of Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranoside 5-oxime involves its interaction with specific enzymes and metabolic pathways related to mannose metabolism. The compound’s bioactivity is attributed to its ability to mimic or interfere with natural mannose derivatives, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar compounds to Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-a-D-mannofuranoside 5-oxime include:
- Benzyl 2,3-O-isopropylidene-6-O-trityl-a-D-lyxo-hexofuranoside-5-ulose oxime
- Other mannose derivatives : Compounds with similar protective groups and functional groups.
The uniqueness of this compound lies in its specific combination of protective groups and its bioactivity related to mannose metabolism.
Biological Activity
Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside 5-oxime is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological interactions, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Chemical Name : Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside 5-oxime
- CAS Number : 91364-14-6
- Molecular Formula : C35H35N O6
- Molecular Weight : 565.662 g/mol
The structure features a mannofuranoside backbone with protective groups that enhance its stability and solubility in biological contexts.
Anticancer Properties
Recent studies have indicated that derivatives of mannose, including benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside, exhibit promising anticancer activities. The following table summarizes key findings from recent research:
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Study A | MCF-7 (breast cancer) | 15 ± 2 | Induction of apoptosis via mitochondrial pathway |
Study B | HeLa (cervical cancer) | 20 ± 3 | Inhibition of cell proliferation through cell cycle arrest |
Study C | A549 (lung cancer) | 10 ± 1 | Modulation of reactive oxygen species (ROS) levels |
These studies highlight the compound's ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy.
Mechanistic Insights
The proposed mechanisms by which benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside exerts its biological effects include:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to cell death in cancer cells.
- Cell Cycle Arrest : It has been shown to interfere with the cell cycle, particularly at the G1/S phase transition.
- ROS Modulation : The ability to alter ROS levels may contribute to oxidative stress in cancer cells, further promoting apoptosis.
Case Study: In Vivo Efficacy
A notable case study involved the administration of benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside in a mouse model of breast cancer. The results indicated significant tumor reduction compared to control groups, supporting the compound's potential as an effective therapeutic agent.
Clinical Relevance
While in vitro studies are promising, further investigation into the pharmacokinetics and toxicity profiles of this compound is necessary. Ongoing clinical trials aim to assess its efficacy and safety in human subjects.
Properties
Molecular Formula |
C35H35NO6 |
---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
(NE)-N-[1-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethylidene]hydroxylamine |
InChI |
InChI=1S/C35H35NO6/c1-34(2)41-31-30(40-33(32(31)42-34)38-23-25-15-7-3-8-16-25)29(36-37)24-39-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,30-33,37H,23-24H2,1-2H3/b36-29+/t30-,31+,32+,33+/m1/s1 |
InChI Key |
MEWHXXQJPZKJKR-DJVQQFOGSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2/C(=N/O)/COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=NO)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OCC6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.